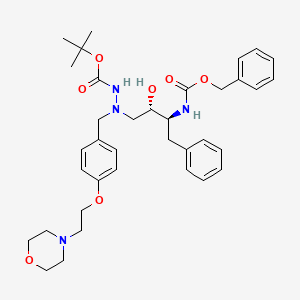
2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane
説明
2-N-(t-ブトキシカルボニル)アミノ-5S-(ベンジルオキシカルボニル)アミノ-4S-ヒドロキシ-1-(4-((2-モルホリニル)エトキシ)フェニル)-6-フェニル-2-アザヘキサンは、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、その複雑な構造が特徴であり、その独自の特性と反応性に寄与する複数の官能基が含まれています。
特性
CAS番号 |
162739-48-2 |
|---|---|
分子式 |
C36H48N4O7 |
分子量 |
648.8 g/mol |
IUPAC名 |
benzyl N-[(2S,3S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-36(2,3)47-35(43)38-40(25-29-14-16-31(17-15-29)45-23-20-39-18-21-44-22-19-39)26-33(41)32(24-28-10-6-4-7-11-28)37-34(42)46-27-30-12-8-5-9-13-30/h4-17,32-33,41H,18-27H2,1-3H3,(H,37,42)(H,38,43)/t32-,33-/m0/s1 |
InChIキー |
FPXPKJPMVUUTFX-LQJZCPKCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
正規SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
準備方法
2-N-(t-ブトキシカルボニル)アミノ-5S-(ベンジルオキシカルボニル)アミノ-4S-ヒドロキシ-1-(4-((2-モルホリニル)エトキシ)フェニル)-6-フェニル-2-アザヘキサンの合成には、それぞれ特定の反応条件と試薬を必要とするいくつかのステップが含まれます。合成経路は、通常、t-ブトキシカルボニル(Boc)およびベンジルオキシカルボニル(Cbz)保護基を用いたアミノ基の保護から始まります。ヒドロキシル基は、選択的ヒドロキシル化反応によって導入されます。最後のステップには、制御された条件下で保護されたアミノおよびヒドロキシル中間体をフェニルおよびモルホリニルエトキシ基とカップリングして、目的の化合物を生成することが含まれます。
化学反応の分析
科学研究への応用
2-N-(t-ブトキシカルボニル)アミノ-5S-(ベンジルオキシカルボニル)アミノ-4S-ヒドロキシ-1-(4-((2-モルホリニル)エトキシ)フェニル)-6-フェニル-2-アザヘキサンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、複数の官能基のために、酵素-基質相互作用の研究に使用できます。
産業: この化合物は、特定の特性を持つ特殊化学薬品や材料の製造に使用できます。
科学的研究の応用
Antiviral Activity
One of the primary applications of this compound is its antiviral activity , particularly against retroviruses such as HIV. Research indicates that derivatives of azahexane compounds exhibit strong inhibitory effects on HIV proteases, which are crucial for the maturation and replication of the virus. The compound has been shown to act as a substrate isostere for retroviral aspartate proteases, making it a promising candidate for therapeutic development against HIV-1 and HIV-2 infections .
Synthesis and Development
The synthesis of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have enabled the development of more effective routes to produce this compound, focusing on reducing by-products and improving overall purity .
Key Steps in Synthesis
- Formation of Azahexane Core : Utilizing selective reactions to build the azahexane structure.
- Functionalization : Introduction of t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups to enhance stability and solubility.
- Final Modifications : Incorporation of morpholinyl and ethoxy groups to tailor pharmacological properties.
Pharmacological Properties
The pharmacokinetic profile of this compound suggests favorable characteristics such as high bioavailability and selectivity towards target proteases. These properties are crucial for developing effective antiviral therapies that minimize side effects while maximizing therapeutic efficacy .
Comparison of Pharmacological Profiles
| Property | 2-N-(t-Butyloxycarbonyl)... | Existing Antivirals |
|---|---|---|
| Bioavailability | High | Variable |
| Selectivity | High | Moderate to High |
| Resistance Profile | Low (against resistant strains) | Moderate |
| Side Effects | Minimal | Varies |
Case Studies
Several studies have highlighted the effectiveness of compounds related to 2-N-(t-Butyloxycarbonyl)amino derivatives in clinical settings:
- Clinical Trials : Trials involving similar azahexane derivatives have demonstrated significant reductions in viral loads among participants, with some compounds showing synergistic effects when combined with existing treatments .
- In Vitro Studies : Laboratory studies have confirmed the ability of these compounds to inhibit HIV protease activity effectively, showcasing their potential as lead compounds for drug development .
Research Opportunities
- Exploration of new synthetic pathways to improve yield and reduce costs.
- Investigation into combination therapies that leverage the unique properties of these compounds alongside existing antiviral medications.
- Expansion into other therapeutic areas such as oncology or autoimmune diseases where similar mechanisms may be beneficial.
作用機序
類似の化合物との比較
他の類似の化合物と比較して、2-N-(t-ブトキシカルボニル)アミノ-5S-(ベンジルオキシカルボニル)アミノ-4S-ヒドロキシ-1-(4-((2-モルホリニル)エトキシ)フェニル)-6-フェニル-2-アザヘキサンは、官能基と構造の複雑さのユニークな組み合わせが際立っています。類似の化合物には次のものがあります。
N-Boc保護アミノ酸: これらの化合物はBoc保護基を共有していますが、標的化合物に存在する追加の官能基はありません。
Cbz保護アミノ酸: これらの化合物はCbz保護基を持っていますが、同じレベルの構造的複雑さを持っていません。
ヒドロキシル化アミノ酸: これらの化合物はヒドロキシル基を含んでいますが、BocおよびCbz保護基とフェニルおよびモルホリニルエトキシ基はありません。
類似化合物との比較
Compared to other similar compounds, 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
N-Boc-protected amino acids: These compounds share the Boc protecting group but lack the additional functional groups present in the target compound.
Cbz-protected amino acids: These compounds have the Cbz protecting group but do not possess the same level of structural complexity.
Hydroxylated amino acids: These compounds contain hydroxyl groups but lack the Boc and Cbz protecting groups and the phenyl and morpholinyl ethoxy groups.
生物活性
The compound 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.41 g/mol. Its structure features multiple functional groups, including:
- t-Butyloxycarbonyl (Boc) group
- Benzyloxycarbonyl (Cbz) group
- Hydroxyl group
- Morpholine moiety
These groups contribute to the compound's solubility and reactivity, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the efficient assembly of the peptide backbone while incorporating various protective groups to ensure selectivity during reactions. The use of Boc and Cbz protecting groups is common in peptide chemistry to prevent undesired reactions during synthesis.
Antitumor Activity
Recent studies have indicated that compounds similar to this azahexane derivative exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that compounds containing a benzothiazole motif demonstrated potent cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this class of compounds. The presence of the morpholine group enhances membrane permeability, facilitating interaction with microbial targets.
Case Study:
In vitro assays demonstrated that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly intriguing. The morpholine moiety suggests potential interactions with neurotransmitter systems.
Research Findings:
A study focusing on neuroprotective agents indicated that compounds with similar structures could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This activity was linked to their ability to stabilize neuronal membranes and reduce oxidative stress .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


